PZ-II-029
科学研究应用
PZ-II-029 具有广泛的科学研究应用:
化学: 用作模型化合物以研究变构调节对 GABA A 受体的影响。
生物学: 研究其在调节神经递质活性中的作用及其对神经系统疾病的潜在治疗作用。
医学: 探索其抗偏头痛特性及其在治疗其他神经系统疾病中的潜在用途。
工业: 用于开发针对 GABA A 受体的新的药理学药物 .
作用机制
PZ-II-029 通过与 GABA A 受体结合发挥作用,特别是那些由 α6β3γ2 亚基组成的受体。这种结合增强了受体对 GABA 的反应,导致抑制性神经传递增加。 该化合物的作用涉及离子通道活性的调节,这可以在偏头痛模型中抑制神经元兴奋性和减少疼痛信号 .
准备方法
合成路线和反应条件
PZ-II-029 的合成涉及多个步骤,从制备核心吡唑并喹啉结构开始。主要步骤包括:
吡唑环的形成: 这通常是通过肼衍生物与 1,3-二酮在酸性或碱性条件下的反应实现的。
环化: 然后将形成的中间体环化以形成喹啉结构。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
反应温度和时间: 控制以最大限度地提高产率。
纯化: 采用重结晶和色谱等技术来达到所需的纯度.
化学反应分析
反应类型
PZ-II-029 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成喹啉衍生物。
还原: 还原反应可以修饰吡唑环,导致不同的结构类似物。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 包括硼氢化钠或氢化铝锂。
催化剂: 对于甲氧基化,使用硫酸或盐酸等催化剂
主要产物
相似化合物的比较
类似化合物
CGS 9895: 另一种具有不同亚基特异性的 GABA A 受体调节剂。
GSK1210151A: 一种具有类似变构调节特性的化合物,但靶向不同的受体亚基。
PZ-II-029 的独特性
This compound 的独特之处在于它对含有 α6β3γ2 亚基的 GABA A 受体具有高亲和力和选择性。 这种特异性使其在调节三叉神经反应方面特别有效,而其他类似化合物则没有观察到这种效果 .
属性
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOCGJMECBDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164025-44-9 | |
Record name | 164025-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do PZ-II-029 and its analogs interact with GABAA receptors differently than benzodiazepines, and what are the potential therapeutic implications of these differences?
A1: this compound and its analogs act as positive allosteric modulators (PAMs) specifically at α6-containing GABAA receptors, particularly those containing the γ2 and δ subunits []. This is in contrast to benzodiazepines, which act as PAMs at a broader range of GABAA receptor subtypes. This selectivity for α6-containing receptors is significant because it may underlie the ability of this compound and its analogs to prevent the ataxic effects of benzodiazepines, as observed in the rotarod test and locomotor activity monitoring in rats [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。